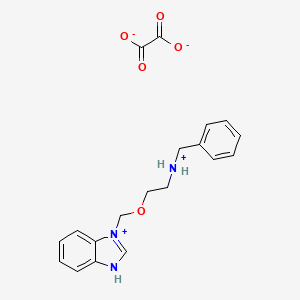
1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Benzylamino-benzimidazole and ethylene oxide.
Conditions: Reflux in an appropriate solvent.
Product: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole.
Step 4: Formation of Oxalate Salt
Reactants: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole and oxalic acid.
Conditions: Mixing in an aqueous solution.
Product: 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate typically involves multiple steps, starting with the preparation of benzimidazole The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives
-
Step 1: Synthesis of Benzimidazole Core
Reactants: o-Phenylenediamine and formic acid.
Conditions: Reflux in the presence of a dehydrating agent.
Product: Benzimidazole.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(Benzylamino)benzimidazole: Lacks the ethoxy methyl group.
1-(Ethoxymethyl)benzimidazole: Lacks the benzylamino group.
Uniqueness
1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate is unique due to the presence of both the benzylamino and ethoxy methyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
34703-80-5 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate |
InChI |
InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6) |
InChI Key |
XXAWIEZOAZFYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


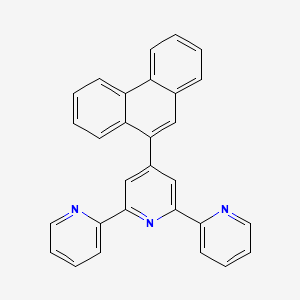
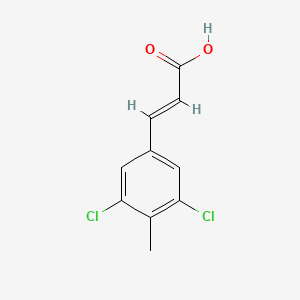
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
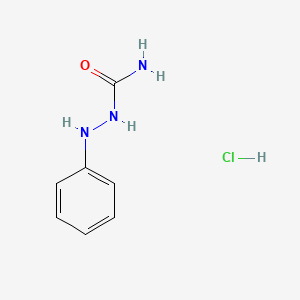
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)
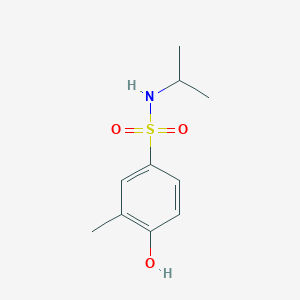
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
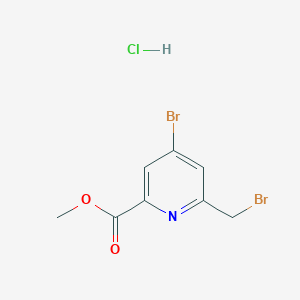
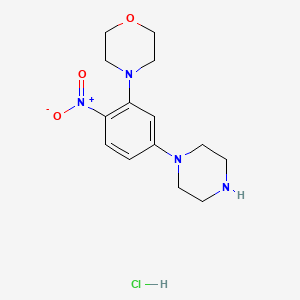
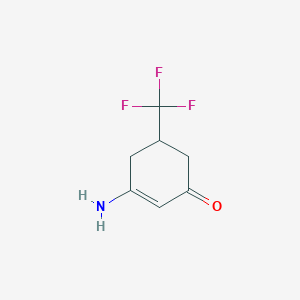
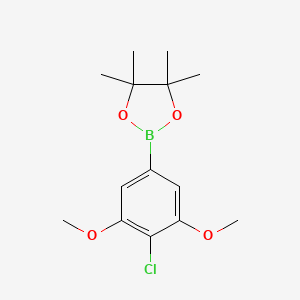
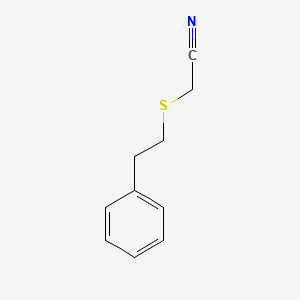
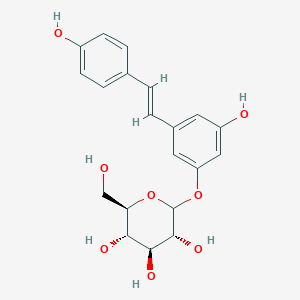
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
